molecular formula C24H23FN4O3 B2597591 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946278-12-2

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2597591
CAS No.: 946278-12-2
M. Wt: 434.471
InChI Key: JKJRDRBKCAEWCL-UHFFFAOYSA-N
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Description

The compound 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that belongs to the class of oxazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(4-fluorobenzoyl)piperazine with 4-propoxybenzaldehyde to form an intermediate, which is then cyclized with cyanoacetic acid to yield the target oxazole derivative. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., methanol , ethanol ), bases (e.g., sodium hydroxide , potassium carbonate ), and acids (e.g., hydrochloric acid , sulfuric acid ). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives , while substitution reactions can produce alkylated or arylated derivatives .

Scientific Research Applications

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a to study cellular processes and interactions.

    Medicine: Explored for its potential , , and activities.

    Industry: Utilized in the development of and with specific properties, such as and .

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes , receptors , or proteins , modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases , thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(4-bromobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
  • 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile
  • 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-butoxyphenyl)-1,3-oxazole-4-carbonitrile

Uniqueness

The uniqueness of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile lies in its specific fluorobenzoyl and propoxyphenyl substituents, which confer distinct physicochemical and biological properties . These substituents can enhance the compound’s lipophilicity , binding affinity , and selectivity for certain biological targets, making it a valuable molecule for further research and development .

Properties

IUPAC Name

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-2-15-31-20-9-5-17(6-10-20)22-27-21(16-26)24(32-22)29-13-11-28(12-14-29)23(30)18-3-7-19(25)8-4-18/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJRDRBKCAEWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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